molecular formula C19H20FNO B2647905 N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023526-17-1

N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2647905
CAS RN: 1023526-17-1
M. Wt: 297.373
InChI Key: JAFSBUJVKRWILH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1-phenylcyclopentane carboxylic acid with a 2-fluoro-5-methylphenylamine. This could potentially be achieved through a process known as amide coupling, which often involves the use of a coupling reagent .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. In this case, the products would be 1-phenylcyclopentane carboxylic acid and 2-fluoro-5-methylphenylamine .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide can serve as a boron reagent in SM coupling reactions . Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign properties.

Mechanism::

Anticancer Drug Linifanib

Linifanib (LFB) is an important drug used for treating various cancers. Chemically, it is named 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea . Research focuses on its efficacy, mechanisms of action, and potential combination therapies .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific functional groups it contains. For example, many amides are relatively stable and non-toxic, but they can be irritants and have the potential to cause allergic reactions .

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14-9-10-16(20)17(13-14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSBUJVKRWILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide

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